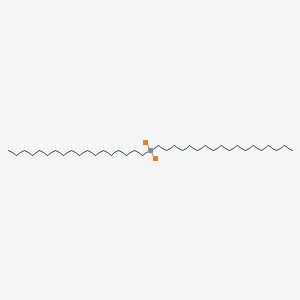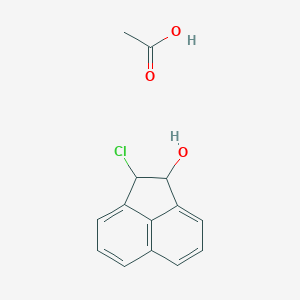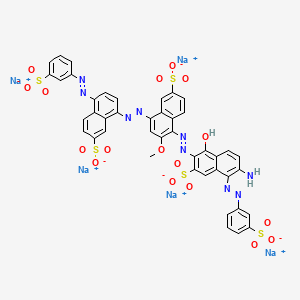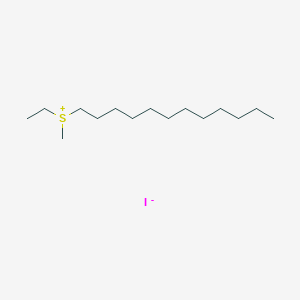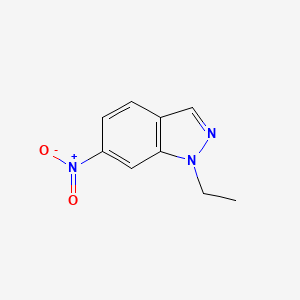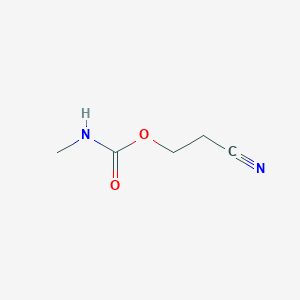
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate typically involves the reaction of benzotriazole with oxalyl chloride to produce 1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole . This intermediate can then be further reacted with aliphatic, alicyclic, and aromatic secondary amines to yield unsymmetrical tetrasubstituted oxamides in good yields . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:
Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.
1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.
Eigenschaften
CAS-Nummer |
65440-21-3 |
|---|---|
Molekularformel |
C12H20N2O6 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
N,N'-bis(diethoxymethylidene)oxamide |
InChI |
InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
MROOXBAGQHWVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)

